molecular formula C14H21N3O3 B12857180 tert-Butyl (R)-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate

tert-Butyl (R)-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate

Cat. No.: B12857180
M. Wt: 279.33 g/mol
InChI Key: GHSCWLGHLYTNJH-LLVKDONJSA-N
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Description

tert-Butyl ®-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various chemical and biological applications. This particular compound is notable for its unique structure, which includes a tert-butyl group, a hydrazinyl group, and a phenylpropan-2-yl moiety.

Preparation Methods

The synthesis of tert-Butyl ®-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents to introduce the hydrazinyl and phenylpropan-2-yl groups. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl ®-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl ®-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ®-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate involves its interaction with various molecular targets. The hydrazinyl group can form stable complexes with metal ions, which can be exploited in catalysis. Additionally, the carbamate moiety can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar compounds to tert-Butyl ®-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate include:

The uniqueness of tert-Butyl ®-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-11(12(18)17-15)9-10-7-5-4-6-8-10/h4-8,11H,9,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1

InChI Key

GHSCWLGHLYTNJH-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NN

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NN

Origin of Product

United States

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